2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline
Description
2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline is an aniline derivative featuring a methyl substituent at the 2-position and a 4-methylpiperazine moiety linked via a carbonyl group at the 5-position. Its molecular formula is C₁₃H₁₈N₃O (molecular weight: 232.30 g/mol). The compound’s structural uniqueness arises from the piperazine-carbonyl-aniline framework, which enhances its utility as a pharmaceutical intermediate. Piperazine derivatives are known for modulating solubility, bioavailability, and receptor interactions in drug design .
Properties
IUPAC Name |
(3-amino-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLMFGUGMMAAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198647 | |
| Record name | (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926251-54-9 | |
| Record name | (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926251-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline typically involves the reaction of 2-methylaniline with 4-methylpiperazine in the presence of a carbonylating agent. One common method involves the use of phosgene or triphosgene as the carbonylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly carbonylating agents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) under acidic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used
Scientific Research Applications
2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing their activity. The carbonyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Effects
2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline
- Molecular Formula : C₁₂H₁₆ClN₃O
- Key Differences : Chlorine replaces the methyl group at the 2-position.
- Impact: Electronic Effects: Chlorine’s electron-withdrawing nature may reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions. Biological Implications: Chlorinated analogs often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors. No specific biological data are reported for this compound .
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- Molecular Formula : C₁₂H₁₉N₃O₃S
- Key Differences : Methoxy group at the 2-position; sulfonyl replaces the carbonyl linker.
- Impact: Solubility: Sulfonyl groups increase polarity, improving aqueous solubility compared to carbonyl-linked analogs. This compound is flagged as a research chemical .
4-(4-Methylpiperazino)aniline
- Molecular Formula : C₁₁H₁₇N₃
- Key Differences : Lacks the carbonyl linker; piperazine is directly attached to the aniline ring.
- Impact: Conformational Flexibility: Direct attachment may restrict rotational freedom, affecting binding to target proteins. Synthetic Utility: Used as a precursor in coupling reactions (e.g., Sonogashira, Suzuki) for drug candidates .
Data Table: Structural and Functional Comparison
Key Research Findings
Electronic Modulation : Chlorine and methoxy substituents significantly alter electron density, impacting reactivity and target binding .
Linker Flexibility : Carbonyl vs. sulfonyl linkers influence metabolic stability and solubility profiles, critical for pharmacokinetic optimization .
Synthetic Versatility : The methyl-substituted analog’s steric profile balances reactivity and stability, making it a preferred intermediate in multi-step syntheses .
Biological Activity
2-Methyl-5-[(4-methylpiperazin-1-YL)carbonyl]aniline, a compound characterized by its unique piperazine moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its antibacterial, antifungal, and anticancer properties based on diverse scientific studies.
Chemical Structure and Properties
The compound is identified by the CAS number 1955561-36-0. Its chemical structure includes a methyl group and a piperazine derivative, which is crucial for its biological interactions. The following table summarizes its basic properties:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 234.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that compounds containing piperazine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Data:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis pathways, which subsequently disrupts nucleic acid and peptidoglycan production . Additionally, this compound exhibits moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .
Antifungal Activity
The antifungal potential of this compound has also been explored, particularly against Candida species. The data suggests that it surpasses traditional antifungal agents like fluconazole in terms of efficacy.
Antifungal Efficacy:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 50.0 |
Inhibition studies indicate that the compound can prevent biofilm formation without affecting planktonic cells, suggesting a quorum sensing-mediated mechanism . The docking studies reveal strong interactions with the active sites of enzymes involved in biofilm formation, highlighting its potential as a therapeutic agent against fungal infections .
Anticancer Properties
Emerging research has highlighted the anticancer potential of piperazine-containing compounds. Specifically, studies have indicated that such compounds can act as inhibitors of key signaling pathways involved in cancer progression.
Key Findings:
- Target: Epidermal Growth Factor Receptor (EGFR)
- Activity: Potent inhibition of EGFR tyrosine kinase activity
- IC50 Values: Subnanomolar range for certain mutations associated with resistance to conventional therapies .
This suggests that this compound may also have applications in targeted cancer therapy.
Q & A
Basic: What are the key synthetic routes for 2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]aniline, and how do reaction conditions influence product purity?
Answer:
The synthesis typically involves coupling a 4-methylpiperazine derivative with a substituted aniline precursor. A common approach is the nucleophilic substitution of 5-amino-2-methylbenzoic acid derivatives with 4-methylpiperazine, followed by carbonyl activation (e.g., using carbodiimides like EDC/HOBt) . Reaction conditions such as solvent polarity (DMF vs. THF), temperature (60–80°C), and stoichiometric ratios of reagents significantly impact yield and purity. For instance, excess 4-methylpiperazine may reduce side products like unreacted intermediates, while lower temperatures minimize decomposition of acid-sensitive intermediates . Purity can be verified via HPLC with UV detection (λ = 254 nm) and compared against known retention times of structurally similar compounds (e.g., 4-(4-methylpiperazino)aniline dihydrochloride) .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the presence of the 4-methylpiperazine moiety (e.g., methyl singlet at δ ~2.3 ppm) and the aniline group (NH2 protons at δ ~5.0 ppm, exchangeable in D2O) .
- X-ray Crystallography: Single-crystal analysis using SHELXL software can resolve ambiguities in stereochemistry and confirm the spatial arrangement of the piperazine ring relative to the aniline group .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]+ for C13H18N3O: 232.145), distinguishing it from common impurities like des-methyl analogs .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses, and what are common bottlenecks?
Answer:
- Stepwise Optimization: Isolate intermediates (e.g., 5-nitro-2-methylbenzoic acid) to minimize side reactions. Use kinetic studies to identify rate-limiting steps (e.g., amide bond formation) .
- Catalysis: Transition-metal catalysts (e.g., Pd/C for nitro reduction) improve efficiency. For carbonyl activation, DMAP accelerates coupling reactions .
- Bottlenecks: Competing reactions during piperazine substitution (e.g., over-alkylation) and hygroscopicity of intermediates (leading to hydrolysis) require inert atmospheres and anhydrous solvents .
Advanced: How do researchers resolve contradictions in bioactivity data for analogs of this compound?
Answer:
Contradictions often arise from differences in assay conditions or structural variations. For example:
- Assay Variability: Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) using standardized protocols. Adjust for variables like serum content or pH .
- Structural Specificity: Replace the 4-methylpiperazine group with morpholine or piperidine analogs to test target selectivity. Molecular docking (e.g., AutoDock Vina) can predict binding affinity differences .
- Metabolic Stability: Use liver microsome assays to assess whether conflicting in vitro/in vivo data stem from rapid metabolism of the parent compound .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) using GROMACS or AMBER. Analyze hydrogen bonding between the piperazine nitrogen and conserved aspartate residues .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- QSAR Modeling: Train models using bioactivity data from analogs (e.g., 5-chloro-2-(4-methylpiperazin-1-yl)aniline) to predict ADMET properties .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is sensitive to light, moisture, and oxidative degradation. Store at –20°C in amber vials under argon. Stability can be monitored via periodic HPLC analysis; degradation products often include hydrolyzed amide bonds (detectable as free aniline derivatives) . Lyophilization enhances long-term stability for aqueous stock solutions .
Advanced: How can researchers validate the compound’s role in modulating specific biochemical pathways?
Answer:
- Pathway-Specific Knockdown: Use siRNA or CRISPR to silence suspected targets (e.g., kinases or phosphatases). Measure downstream effects via phosphoproteomics .
- Biochemical Pull-Down Assays: Immobilize the compound on NHS-activated Sepharose to capture interacting proteins, identified via LC-MS/MS .
- Transcriptomics: RNA-seq of treated vs. untreated cells reveals differentially expressed genes, mapped to pathways like MAPK or PI3K/AKT .
Basic: What are the safety and handling protocols for this compound?
Answer:
Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Avoid inhalation of fine powders; use fume hoods during weighing. Dispose of waste via incineration or approved chemical waste services. Toxicity data for analogs suggest an LD50 > 500 mg/kg (oral, rat), but conduct in vitro cytotoxicity assays (e.g., MTT) before in vivo use .
Advanced: How can structural modifications improve the compound’s pharmacokinetic profile?
Answer:
- Bioisosteric Replacement: Substitute the piperazine ring with a 1,4-diazepane to enhance metabolic stability .
- Prodrug Design: Mask the aniline NH2 group with acetyl or tert-butoxycarbonyl (Boc) protectors to improve oral bioavailability .
- LogP Optimization: Introduce fluorine atoms to the methyl group to balance hydrophobicity and blood-brain barrier permeability .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE): Use factorial designs to optimize parameters (e.g., reagent equivalents, stirring rate) and reduce impurity formation .
- Crystallization Control: Seed batches with pure crystals to ensure consistent polymorphism and particle size distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
